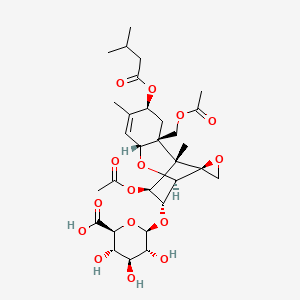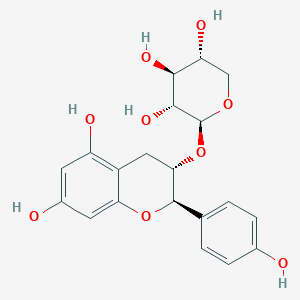
T-2 Toxin Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its high toxicity and can cause a range of adverse effects in humans and animals, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of T-2 Toxin Glucuronide involves the glucuronidation of T-2 toxin. This can be achieved through biotransformation using enzymes such as UDP-glucuronosyltransferases (UGTs) or through chemical synthesis . In chemical synthesis, T-2 toxin is reacted with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate .
Industrial Production Methods: These systems can be optimized for high yield and purity of the glucuronide product .
化学反応の分析
Types of Reactions: T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction . The glucuronide conjugate can be hydrolyzed back to the parent T-2 toxin under acidic or enzymatic conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents . Enzymes such as glucuronidases can also be used to hydrolyze the glucuronide conjugate .
Major Products Formed: The major products formed from the reactions of this compound include the parent T-2 toxin and its various metabolites, such as HT-2 toxin and other hydroxylated derivatives .
科学的研究の応用
T-2 Toxin Glucuronide has several scientific research applications. It is used as a biomarker for exposure to T-2 toxin in toxicological studies . Researchers study its metabolism, toxicokinetics, and detoxification pathways to understand the toxic effects of T-2 toxin and develop strategies for its mitigation . Additionally, this compound is used in studies investigating the immunotoxicity and neurotoxicity of trichothecene mycotoxins .
作用機序
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to the parent T-2 toxin, which exerts its toxic effects by inhibiting protein synthesis . T-2 toxin binds to the 60S ribosomal subunit, inhibiting peptidyltransferase activity and leading to the disruption of protein synthesis . This results in cellular apoptosis and other toxic effects .
類似化合物との比較
Similar Compounds: Similar compounds to T-2 Toxin Glucuronide include other trichothecene mycotoxins such as HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) . These compounds share similar toxicological profiles and mechanisms of action .
Uniqueness: This compound is unique due to its glucuronide conjugation, which is a detoxification pathway that enhances its solubility and excretion from the body . This modification can influence its toxicokinetics and reduce its overall toxicity compared to the parent T-2 toxin .
特性
分子式 |
C30H42O15 |
|---|---|
分子量 |
642.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-2-(acetyloxymethyl)-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O15/c1-12(2)7-18(33)42-16-9-29(10-39-14(4)31)17(8-13(16)3)43-25-23(24(41-15(5)32)28(29,6)30(25)11-40-30)45-27-21(36)19(34)20(35)22(44-27)26(37)38/h8,12,16-17,19-25,27,34-36H,7,9-11H2,1-6H3,(H,37,38)/t16-,17+,19-,20-,21+,22-,23+,24+,25+,27-,28+,29+,30-/m0/s1 |
InChIキー |
PGCYSYUZXXMCEY-YYKCUTLBSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
正規SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)



![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)

![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)






